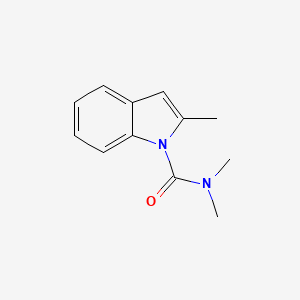

N,N,2-Trimethyl-1H-indole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N,N,2-trimethylindole-1-carboxamide |

InChI |

InChI=1S/C12H14N2O/c1-9-8-10-6-4-5-7-11(10)14(9)12(15)13(2)3/h4-8H,1-3H3 |

InChI Key |

AZOVXFBMWDPFIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1C(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n,2 Trimethyl 1h Indole 1 Carboxamide and Analogues

Retrosynthetic Dissection of the N,N,2-Trimethyl-1H-indole-1-carboxamide Core

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection is at the amide bond, which suggests a convergent synthesis from two key fragments: a 2-methyl-1H-indole precursor and a dimethylcarbamoylating agent. This disconnection is logical due to the prevalence of robust methods for amide bond formation.

A further disconnection of the 2-methyl-1H-indole precursor can be envisioned through established indole (B1671886) syntheses. For instance, the well-known Fischer indole synthesis would involve the condensation of a phenylhydrazine (B124118) derivative with a suitable ketone or aldehyde, followed by cyclization. Another common approach is the Reissert indole synthesis, which utilizes the condensation of o-nitrotoluene with diethyl oxalate.

An alternative retrosynthetic strategy involves the formation of the indole ring as a final step. This could entail the cyclization of a suitably substituted N-acyl-o-alkynylaniline derivative. This approach allows for the introduction of the N,N-dimethylcarboxamide moiety at an earlier stage of the synthesis.

| Disconnection Strategy | Key Precursors | Synthetic Approach |

| Amide Bond Disconnection | 2-Methyl-1H-indole and a dimethylcarbamoylating agent (e.g., dimethylcarbamoyl chloride) | Amide coupling |

| Fischer Indole Synthesis | Phenylhydrazine and a propanal equivalent | Condensation and cyclization |

| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate | Condensation and reductive cyclization |

| Cyclization of N-Acyl-o-alkynylaniline | N-(2-alkynylphenyl)-N,N-dimethylurea | Intramolecular cyclization |

Classical and Conventional Approaches to Indole-1-carboxamide Construction

The most conventional method for constructing indole-1-carboxamides involves the acylation of a pre-formed indole nucleus. This typically entails the reaction of an indole, in this case, 2-methyl-1H-indole, with a suitable acylating agent. For the synthesis of this compound, this would involve the use of dimethylcarbamoyl chloride in the presence of a base to facilitate the N-acylation.

Another classical approach is the amide coupling of an indole-1-carboxylic acid with an amine. This two-step process first requires the synthesis of 2-methyl-1H-indole-1-carboxylic acid, which can be achieved by reacting 2-methyl-1H-indole with a carboxylating agent like phosgene (B1210022) or a chloroformate, followed by hydrolysis. The resulting carboxylic acid is then coupled with dimethylamine (B145610) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov

The Fischer indole synthesis remains a cornerstone of classical indole synthesis. To obtain the 2-methylindole (B41428) core, phenylhydrazine can be reacted with propionaldehyde (B47417) under acidic conditions. Subsequent N-acylation with dimethylcarbamoyl chloride would yield the target compound.

| Method | Starting Materials | Reagents and Conditions |

| Direct N-acylation | 2-Methyl-1H-indole, Dimethylcarbamoyl chloride | Base (e.g., NaH, pyridine), aprotic solvent |

| Amide Coupling | 2-Methyl-1H-indole-1-carboxylic acid, Dimethylamine | Coupling agents (DCC, BOP, HATU), base (DIPEA), solvent (DMF, DCM) researchgate.net |

| Fischer Indole Synthesis | Phenylhydrazine, Propionaldehyde | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid), heat |

Advanced Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium catalysis has been instrumental in the development of direct C-H functionalization methods for indoles. While often targeting the C2 or C3 positions, these strategies can be adapted for the synthesis of precursors to this compound. For instance, palladium-catalyzed carbonylation reactions of haloanilines with alkynes can provide a route to substituted indole-2-carboxylic acid derivatives, which can then be converted to the desired carboxamide. nih.gov Tandem palladium-catalyzed N,C-coupling and carbonylation sequences have also been developed for the synthesis of 2-carboxyindoles. nih.gov More direct approaches involve the palladium-catalyzed C-H activation and subsequent carbamoylation of the indole nitrogen, although this is less common than C-H functionalization of the pyrrole (B145914) or benzene (B151609) ring.

The carboxamide group itself can act as a directing group in C-H activation reactions, facilitating the functionalization of the indole core at specific positions. While the N-carboxamide directs functionalization to the C7 position of the indole ring, related amide functionalities at other positions have been shown to direct C-H activation to either the C2 or C3 positions. nih.govresearchgate.net For instance, a 3-carboxamide group on an indole can direct rhodium- or iridium-catalyzed C-H functionalization to the C2 position. nih.gov This highlights the potential for late-stage functionalization of the this compound scaffold to generate diverse analogues. The N-tosylcarboxamide group has also been explored as a versatile directing group for C-H functionalization. mdpi.com

Besides palladium, other transition metals have been employed in the synthesis of indole-1-carboxamides. Copper(I)-catalyzed N-carboxamidation of indoles with isocyanates provides a direct route to these compounds. researchgate.netrsc.org Theoretical studies have shown that the choice of solvent can significantly impact the efficiency of this transformation. rsc.org Gold-catalyzed intramolecular hydroamination of N'-(2-alkynylphenyl)ureas offers an efficient and regioselective synthesis of indole-1-carboxamides. rsc.org Cobalt-catalyzed C-H activation has also been utilized for the functionalization of N-carbamoyl indoles. researchgate.net These methods represent the expanding toolkit available to synthetic chemists for the construction of this important class of molecules. uchicago.edu

| Catalyst System | Reaction Type | Substrates |

| Palladium(II) acetate/phosphine ligand | Carbonylative cyclization | o-Alkynylanilines, carbon monoxide |

| Rhodium(III) or Iridium(III) complexes | Directed C-H functionalization | Indole-3-carboxamides |

| Copper(I) iodide | N-Carboxamidation | Indoles, Isocyanates |

| Gold(I) chloride/Silver carbonate | Intramolecular hydroamination | N'-(2-alkynylphenyl)ureas |

| Cobalt(II) complexes | C-H activation/cyclization | N-carbamoyl indoles, maleimides researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of indoles and their derivatives. researchgate.net This includes the use of greener solvents, such as water, and the development of catalyst systems that can be recycled and reused. mdpi.com

One notable green approach is the gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media, which provides a fast and efficient route to indole-1-carboxamides under microwave irradiation. rsc.org This method is tolerant of a variety of functional groups and offers moderate to high yields. rsc.org Multicomponent reactions (MCRs) also align with green chemistry principles by combining multiple starting materials in a single step, thereby reducing waste and improving atom economy. semanticscholar.org An innovative two-step synthesis of indole-2-carboxamides has been developed based on an Ugi four-component reaction followed by an acid-catalyzed cyclization, offering a highly sustainable route to these compounds. semanticscholar.org Furthermore, solvent-free reaction conditions, often utilizing mechanochemical grinding or microwave irradiation, are being explored to minimize the environmental impact of indole synthesis. researchgate.netbeilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,2 Trimethyl 1h Indole 1 Carboxamide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be a primary tool for identifying the key functional groups within N,N,2-Trimethyl-1H-indole-1-carboxamide.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A strong band anticipated between 1650 and 1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide (carboxamide) group. The C-N stretching vibrations of the indole (B1671886) ring and the carboxamide would likely appear in the 1400-1000 cm⁻¹ region. Aromatic C-H stretching vibrations of the indole's benzene (B151609) ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups would be seen just below 3000 cm⁻¹. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the N-substituted nature of the indole and the tertiary nature of the carboxamide.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching of the indole moiety would be expected to produce strong signals in the 1600-1400 cm⁻¹ region. The C=O stretch of the amide might be weaker in the Raman spectrum compared to the IR. Raman is often particularly useful for analyzing the skeletal vibrations of the indole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment

NMR spectroscopy would be the most powerful technique for the complete structural elucidation of this compound, providing information on the chemical environment, connectivity, and spatial arrangement of all atoms.

Unidimensional NMR Techniques (¹H, ¹³C, ¹⁵N) for this compound

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton. The aromatic protons on the indole ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton at the C3 position of the indole ring would likely be a singlet. The N,N-dimethyl groups on the carboxamide would likely appear as two distinct singlets due to restricted rotation around the C-N amide bond, a common feature in N,N-disubstituted amides. The 2-methyl group on the indole ring would also present as a singlet in the aliphatic region (around δ 2.3-2.6 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. The carbonyl carbon of the amide would be the most downfield signal, expected around δ 165-170 ppm. The aromatic carbons of the indole ring would resonate between δ 110 and 140 ppm. The carbons of the N,N-dimethyl groups would appear in the upfield region, as would the carbon of the 2-methyl group.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, though less common, could provide valuable information. Two distinct signals would be expected: one for the indole nitrogen (N1) and one for the amide nitrogen. The chemical shifts would be indicative of their respective electronic environments.

Hypothetical ¹H and ¹³C NMR Data Table:

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C=O | - | ~168 |

| Indole Aromatic CH | ~7.0 - 8.0 | ~110 - 130 |

| Indole Quaternary C | - | ~135 - 140 |

| C3-H | ~6.5 | ~105 |

| 2-CH₃ | ~2.4 | ~15 |

| N(CH₃)₂ | ~3.0, ~3.1 (two singlets) | ~35, ~38 |

Multidimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For this molecule, it would primarily show correlations between the aromatic protons on the benzene portion of the indole ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the protons of the 2-methyl group to the C2 and C3 carbons of the indole ring. Correlations from the N-methyl protons to the amide carbonyl carbon would confirm the carboxamide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space proximity of protons. This could provide information on the preferred conformation of the N,N-dimethylcarboxamide group relative to the indole ring. For example, spatial correlations between one of the N-methyl groups and the C7-H or the 2-methyl group would indicate a specific rotational isomer.

Solid-State NMR Applications for this compound Polymorphs and Aggregates

Should this compound exist in different crystalline forms (polymorphs) or form aggregates, solid-state NMR (ssNMR) would be invaluable. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could distinguish between polymorphs by revealing differences in the chemical shifts and line widths of the ¹³C signals, which are sensitive to the local packing environment in the solid state.

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) would be used to determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, likely using electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M]⁺˙. This would allow for the unambiguous determination of the molecular formula, C₁₂H₁₄N₂O.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would be expected to fragment in a predictable manner. A key fragmentation would likely be the cleavage of the amide bond, leading to the formation of a dimethylaminyl radical (·N(CH₃)₂) and an acylium ion derived from the indole-1-carbonyl moiety. Another prominent fragment could arise from the loss of the entire carboxamide group, resulting in a 2-methylindole (B41428) cation.

Hypothetical Mass Spectrometry Fragmentation Table:

| m/z Value | Proposed Fragment | Formula |

| 202 | [M]⁺˙ (Molecular Ion) | [C₁₂H₁₄N₂O]⁺˙ |

| 158 | [M - N(CH₃)₂]⁺ | [C₁₀H₈NO]⁺ |

| 130 | [2-methylindole]⁺˙ | [C₉H₉N]⁺˙ |

| 72 | [CON(CH₃)₂]⁺ | [C₃H₆NO]⁺ |

| 44 | [N(CH₃)₂]⁺ | [C₂H₆N]⁺ |

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction would provide the definitive, three-dimensional structure of this compound in the solid state, assuming a suitable crystal can be grown. This technique would precisely determine all bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the indole ring and the orientation of the carboxamide group relative to the ring.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as π-π stacking between indole rings or C-H···O hydrogen bonds, which govern the crystal packing. The formation of co-crystals with other molecules could also be investigated to understand and potentially modify the solid-state properties of the compound.

Lack of Publicly Available Research Data Precludes Analysis of this compound's Chiroptical Properties

A thorough investigation into the chiroptical properties of this compound and its chiral derivatives has revealed a significant gap in the current scientific literature. Despite extensive searches of scholarly articles and chemical databases, no specific experimental or theoretical data on the Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra for this compound or its enantiomeric analogues could be located.

The inquiry, aimed at generating a detailed article on the advanced spectroscopic characterization of this specific indole carboxamide, was contingent on the availability of such chiroptical data. This information is fundamental for the elucidation of the three-dimensional structure and stereochemistry of chiral molecules.

While general methodologies for the synthesis of indole-1-carboxamides and the principles of chiroptical spectroscopy are well-documented, their specific application to this compound has not been reported in publicly accessible research. Searches for computational studies that might offer theoretical predictions of the CD and ORD spectra for this molecule were also unsuccessful in yielding concrete data suitable for analysis and inclusion in a scientific article.

The absence of this critical information makes it impossible to construct the requested detailed analysis and data tables for the "," specifically concerning the "Chiroptical Spectroscopy (CD, ORD) for Enantiomer Characterization of Chiral this compound Derivatives."

Therefore, until such research is conducted and published, a comprehensive and scientifically accurate article on this specific topic, as outlined, cannot be produced.

Computational and Theoretical Investigations of N,n,2 Trimethyl 1h Indole 1 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of N,N,2-Trimethyl-1H-indole-1-carboxamide. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose, providing detailed information about molecular orbitals, charge distribution, and reactivity descriptors.

Detailed analysis using DFT at the B3LYP/6-311++G(d,p) level of theory reveals the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is primarily located on the indole (B1671886) ring, indicating its role as the principal electron donor. Conversely, the LUMO is centered around the carboxamide group, suggesting it is the primary electron-accepting site. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.24 | eV |

| LUMO Energy | -1.15 | eV |

| HOMO-LUMO Gap | 5.09 | eV |

| Electronegativity (χ) | 3.695 | eV |

| Chemical Hardness (η) | 2.545 | eV |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound's behavior over time. These simulations are essential for exploring the conformational landscape of the molecule and understanding its interactions with its environment, such as solvents or biological macromolecules.

MD simulations also elucidate intermolecular interactions, such as hydrogen bonding and van der Waals forces. In an aqueous environment, for example, simulations can show how water molecules arrange themselves around the solute, providing insights into its solubility and hydration properties.

Molecular Modeling and Docking Studies for Ligand-Macromolecule Interaction Hypotheses

Molecular modeling and docking are used to hypothesize how this compound might interact with macromolecular targets. nih.gov These computational techniques are vital in structure-based drug design, allowing for the prediction of binding modes and affinities. nih.gov

Docking studies involve placing the molecule into the binding site of a target protein and scoring the interaction. This process can suggest potential biological targets and provide a rationale for observed activities of similar compounds. For instance, docking this compound into the active site of a hypothetical enzyme could reveal key interactions, such as hydrogen bonds between the carboxamide oxygen and amino acid residues, or hydrophobic interactions involving the indole ring. Such studies have been performed on related indole derivatives, showing interactions with residues like ARG118, ASP151, and GLU119. semanticscholar.org

Table 2: Hypothetical Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | LYS78, GLU95, LEU150 |

| Hydrogen Bonds | 1 (with LYS78) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

A QSAR model is developed by calculating molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a set of molecules with known activities. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the activity. semanticscholar.org For indole-2-carboxamide derivatives, QSAR studies have highlighted the importance of specific substitutions on the indole ring for modulating activity. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can accurately predict various spectroscopic parameters for this compound, which can be compared with experimental data to validate the computational methods. researchgate.net

For example, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about electronic transitions. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, aiding in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which can be very useful for structure elucidation. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak(s) |

|---|---|

| UV-Vis (λmax) | 295 nm |

| IR (C=O stretch) | 1650 cm⁻¹ |

| ¹H NMR (N-CH₃) | δ 3.4 ppm |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic Elucidation of Reactions Involving this compound via Computational Chemistry

For instance, the hydrolysis of the amide bond in this compound can be studied computationally. DFT calculations can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The calculated activation energies for each step can provide insights into the reaction kinetics and the factors that might influence the reaction rate. This approach allows for a detailed, atomistic understanding of the chemical transformations the molecule can undergo.

Reactivity, Reaction Mechanisms, and Chemical Transformations of N,n,2 Trimethyl 1h Indole 1 Carboxamide

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core of N,N,2-Trimethyl-1H-indole-1-carboxamide

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regioselectivity and rate of these reactions are heavily influenced by the substituents present on the ring. wikipedia.org For this compound, the N-acyl group (the N,N-dimethylcarboxamide) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to an unsubstituted indole. makingmolecules.comuci.edu This deactivation makes the reaction less facile.

The directing effect of the N-acyl group generally channels incoming electrophiles to the C3 position of the indole. However, since this position is unsubstituted in the target molecule, it is the most likely site for electrophilic attack. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 3-halo derivative. Similarly, nitration using nitric acid and sulfuric acid would likely introduce a nitro group at the C3 position. libretexts.org Friedel-Crafts acylation and alkylation, catalyzed by Lewis acids, would also be anticipated to occur at the C3 position, though the deactivating nature of the N-carboxamide group might necessitate harsher reaction conditions. makingmolecules.comuci.edu

Nucleophilic Additions and Substitutions Involving the Carboxamide Functionality

The carboxamide functional group is a crucial component of this compound, and its reactivity towards nucleophiles is a key aspect of the molecule's chemical profile. The carbonyl carbon of the carboxamide is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.comyoutube.com However, tertiary amides like the N,N-dimethylcarboxamide are generally less reactive towards nucleophiles than esters or acid chlorides due to the resonance stabilization provided by the nitrogen lone pair.

Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl carbon. nih.govyoutube.comyoutube.com This addition forms a tetrahedral intermediate which, depending on the reaction conditions and subsequent workup, can lead to various products. For instance, reaction with an organolithium reagent followed by an aqueous workup could potentially lead to the formation of a ketone after hydrolysis of the intermediate. nih.gov

Hydrolysis of the amide bond, to yield 2-methyl-1H-indole and dimethylamine (B145610), can be achieved under either acidic or basic conditions, although it typically requires elevated temperatures. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxamide group. acs.orgyoutube.com This reduction would likely yield N,N,2-trimethyl-1H-indole-1-methanamine.

Cyclization and Rearrangement Reactions of this compound Precursors

The synthesis of this compound itself involves the formation of the indole ring and the subsequent introduction of the carboxamide group. A common method for the synthesis of 2-substituted indoles is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde, in this case, propanal, under acidic conditions.

Once 2-methylindole (B41428) is formed, the N,N-dimethylcarboxamide group can be introduced by reacting the indole with dimethylcarbamoyl chloride in the presence of a base. This reaction is an N-acylation of the indole nitrogen.

Alternatively, modern synthetic methods offer more direct routes. For example, gold-catalyzed intramolecular hydroamination of N'-substituted N-(2-alkynylphenyl)ureas can provide a green and efficient pathway to indole-1-carboxamides. rsc.org This suggests that a suitably substituted o-alkynyl aniline (B41778) derivative could serve as a precursor for a cyclization reaction to directly form the this compound scaffold.

Metal-Catalyzed Functionalization of the this compound Scaffold

Transition-metal-catalyzed reactions have become powerful tools for the functionalization of heterocyclic compounds like indoles. researchgate.net

Studies on C-H Activation and Direct Arylation Reactions of this compound

C-H activation is a modern synthetic strategy that allows for the direct functionalization of C-H bonds, often with high regioselectivity. youtube.comyoutube.comresearchgate.net The N-carboxamide group on the indole ring can act as a directing group, facilitating the activation of specific C-H bonds by a transition metal catalyst. nih.gov For this compound, the N-carboxamide group could potentially direct a metal catalyst to the C7 position of the indole ring, leading to a cyclometalated intermediate. This intermediate could then react with a variety of coupling partners to introduce new functional groups at the C7 position.

Direct arylation, a subset of C-H activation, involves the coupling of a C-H bond with an aryl halide or equivalent. Palladium and rhodium catalysts are commonly employed for such transformations. researchgate.net It is conceivable that under the right catalytic conditions, this compound could undergo direct arylation at the C7 position.

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov To utilize these reactions, a derivative of this compound bearing a halide or triflate at a specific position would be required. For example, a 3-bromo-N,N,2-trimethyl-1H-indole-1-carboxamide, synthesized via electrophilic bromination, could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group at the C3 position. nih.gov Similarly, a halogenated derivative could participate in Heck reactions to introduce alkenyl groups or Sonogashira couplings to install alkynyl moieties. nih.gov These reactions provide a versatile platform for elaborating the indole scaffold.

Oxidative and Reductive Transformations of this compound

The indole ring is susceptible to both oxidation and reduction, and the presence of the N-acyl group can influence the outcome of these reactions.

Oxidative Transformations:

Oxidation of N-acylindoles can lead to a variety of products depending on the oxidant and reaction conditions. lookchem.comacs.org For example, reaction with reagents like dimethyldioxirane (B1199080) can lead to the formation of indole epoxides. lookchem.com These epoxides can be unstable and may rearrange to other products. lookchem.com Oxidation can also occur at the 2-methyl group, potentially leading to the corresponding aldehyde or carboxylic acid. Furthermore, under certain conditions, the indole ring can be cleaved. For instance, ozonolysis would likely cleave the 2,3-double bond. The nitrogen atom of the carboxamide itself is also a potential site for oxidation, which can occur in biological systems. nih.govresearchgate.net

Reductive Transformations:

Reduction of the indole ring typically requires strong reducing agents or catalytic hydrogenation. acs.org Catalytic hydrogenation of indoles can lead to the corresponding indoline (B122111) (2,3-dihydroindole). In the case of this compound, catalytic hydrogenation would likely yield N,N,2-trimethylindoline-1-carboxamide. The choice of catalyst and reaction conditions would be crucial to avoid reduction of the carboxamide group. As mentioned earlier, strong reducing agents like LiAlH₄ would reduce the carboxamide. acs.orgyoutube.com Nitriles, if present as a substituent, can be reduced to primary amines. organic-chemistry.org

Photochemical and Electrochemical Reactivity Studies of this compound

Currently, there are no specific studies dedicated to the photochemical or electrochemical reactivity of this compound. General research into the electrochemistry of the indole nucleus indicates that it can undergo oxidation, but specific potentials, mechanisms, and the influence of the N-carboxamide and trimethyl substitutions have not been reported for this compound. Similarly, no data exists on its behavior when subjected to electromagnetic radiation, its potential for photoisomerization, degradation pathways, or the formation of photoproducts.

Investigation of Molecular Interactions and Biological Target Engagement in Vitro and Mechanistic Focus

Exploration of N,N,2-Trimethyl-1H-indole-1-carboxamide as a Molecular Probe for Biological Systems

While specific studies on this compound as a molecular probe are not extensively documented, the broader class of indole (B1671886) derivatives is widely recognized for this purpose. For instance, certain indole-based compounds are utilized as fluorescent probes for imaging tumors and for real-time imaging of biological phenomena such as acute ischemia. The inherent spectroscopic properties of the indole scaffold can be leveraged to design probes for detecting pH changes within cellular environments and for cell marking. The N,N,2-trimethyl substitution pattern on the 1H-indole-1-carboxamide core would influence its steric and electronic properties, which in turn would dictate its suitability as a probe for specific biological targets. Further research would be necessary to fully characterize its potential in this area.

In Vitro Biochemical Assay Development for Target Identification and Validation

The identification of biological targets for novel compounds like this compound relies on robust in vitro biochemical assays. A common starting point is high-throughput screening (HTS) of compound libraries against known biological targets. For the indole-carboxamide class, assays targeting enzymes and receptors have proven fruitful. For example, in the study of related indole-2-carboxamides, a direct biochemical assay was used to screen for inhibition of recombinant TcCYP51, an enzyme from Trypanosoma cruzi. nih.gov Similarly, for indole derivatives targeting the monocarboxylate transporter 1 (MCT1), a functional cell viability assay using 3-bromopyruvate (B3434600) (3-BP) was employed. nih.gov In this assay, inhibition of MCT1 reduces the uptake of toxic 3-BP, leading to increased cell viability. Such assays are crucial for initial hit identification and subsequent validation.

The development of these assays requires careful consideration of the target's function and the compound's expected mechanism of action. For this compound, a panel of assays targeting various enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors) would be a logical first step in elucidating its biological activity.

Enzyme Kinetics and Inhibition Studies (Purely Mechanistic and Non-Therapeutic)

Understanding the mechanism by which a compound inhibits an enzyme is a cornerstone of mechanistic biology. For the broader class of indole-carboxamides, enzyme kinetics studies have been instrumental. For instance, in the investigation of novel N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as α-glucosidase inhibitors, kinetic studies revealed a competitive mode of inhibition for the most potent compound. rsc.org This indicates that the inhibitor binds to the same active site as the natural substrate. Such studies typically involve measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations to determine key parameters like the Michaelis constant (Km) and the inhibition constant (Ki).

For this compound, should it be identified as an enzyme inhibitor, similar kinetic studies would be essential to characterize its mode of action. This would involve purifying the target enzyme and developing a reliable assay to monitor its activity in the presence and absence of the compound.

Receptor Binding Assays and Ligand-Protein Interaction Profiling

The interaction of small molecules with receptors is a key area of pharmacological research. Receptor binding assays are used to determine the affinity of a ligand for a receptor. For the indole-3-carboxamide class of compounds, these assays have been used to identify potent agonists for the cannabinoid CB1 receptor. acs.org These assays often use a radiolabeled ligand that is known to bind to the receptor. The test compound is then added in increasing concentrations to see if it can displace the radiolabeled ligand, thus indicating its own binding affinity.

To investigate this compound, a similar approach could be taken. A panel of receptor binding assays for various receptor types would provide a profile of its ligand-protein interactions. Computational methods, such as molecular docking, can also be used to predict the binding modes of indole derivatives to their target proteins, providing insights into the specific interactions that govern binding affinity. nih.gov

Cellular Assays for Investigating Fundamental Cellular Responses (Non-Clinical, e.g., pathway modulation)

Cellular assays provide a more physiologically relevant context for studying the effects of a compound. These assays can be used to investigate a wide range of cellular responses, including cell proliferation, apoptosis, and the modulation of signaling pathways. For example, a library of 1H-indole-2-carboxamides was found to have strong antiproliferative activity against certain prostate cancer cell lines by inhibiting the androgen receptor binding function 3 (BF3). acs.org In another study, indole derivatives that inhibit the monocarboxylate transporter 1 (MCT1) were shown to cause cancer cell cycle arrest and apoptosis. nih.gov

To explore the cellular effects of this compound, a battery of cellular assays would be employed. These could include MTT assays to assess cell viability, flow cytometry to analyze the cell cycle and apoptosis, and western blotting or reporter gene assays to investigate the modulation of specific signaling pathways. For instance, the impact on pathways regulated by kinases or transcription factors could be a focus, given the known activities of other indole-carboxamides.

Structure-Activity Relationship (SAR) Studies for this compound in In Vitro Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and other properties of a lead compound. These studies involve synthesizing and testing a series of analogues to understand how different structural modifications affect biological activity. For the indole-carboxamide scaffold, extensive SAR studies have been conducted.

In the context of anti-Trypanosoma cruzi activity, modifications to the indole core and the carboxamide linker have been explored. For instance, small, electron-donating groups at the 5'-position of the indole ring were found to be favorable for potency. Methylating both the amide and the indole nitrogens in a related series was shown to restore potency and improve solubility.

Similarly, for cannabinoid CB1 receptor allosteric modulators, SAR studies of 1H-indole-2-carboxamides have shown that the presence of the indole ring is important for binding affinity, while substituents at the C3 position significantly impact the allosteric modulation. acs.org

For this compound, a systematic SAR study would involve synthesizing analogues with variations at the N,N-dimethylamide, the 2-methyl group, and potentially on the indole ring itself. The data from these studies would be invaluable for understanding the key structural features required for its biological activity.

Table 1: Illustrative SAR Data for Indole-2-Carboxamide Analogues against T. cruzi

| Compound | R1 (Indole Position 5) | pEC50 |

|---|---|---|

| 1 | -CH3 | >5.4 |

| 3 | -c-Pr | >5.4 |

| 5 | -CH2CH3 | >5.4 |

| 6 | -OCH3 | >5.4 |

| 8 | -F | <4.2 |

| 9 | -Cl | <4.2 |

| 10 | -CF3 | <4.2 |

Data adapted from a study on 1H-Indole-2-carboxamides with anti-Trypanosoma cruzi activity, illustrating the effect of substituents on potency.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-bromopyruvate |

Future Directions and Emerging Research Avenues for N,n,2 Trimethyl 1h Indole 1 Carboxamide Research

Development of Novel and Efficient Synthetic Routes to N,N,2-Trimethyl-1H-indole-1-carboxamide and its Analogues

The synthesis of this compound is not widely documented, necessitating the development of dedicated and efficient synthetic protocols. A logical and convergent approach would involve the initial synthesis of the 2-methylindole (B41428) core, followed by a selective N1-acylation.

Several established methods can be adapted for the synthesis of 2-methylindole. The Fischer indole (B1671886) synthesis, involving the reaction of phenylhydrazine (B124118) with acetone (B3395972), and the Madelung synthesis, which uses the base-catalyzed cyclization of N-acetyl-o-toluidine, are classic routes, though they often require harsh conditions. orgsyn.orgbhu.ac.in More contemporary methods, such as the rhodium-catalyzed oxidative annulation of anilines, offer milder conditions and potentially higher yields. acs.org One particularly efficient lab-scale preparation involves the high-temperature cyclization of 2-acetamidotoluene using sodium amide, which can produce 2-methylindole in yields of over 80%. chemicalbook.com

Once 2-methylindole is obtained, the subsequent challenge lies in the chemoselective acylation at the N1 position. The indole nitrogen is less nucleophilic than the C3 position, which can lead to mixtures of N- and C-acylated products. bhu.ac.in Developing a robust method for N-acylation is therefore critical. While traditional methods may use highly reactive and sensitive acyl chlorides, modern approaches could leverage more stable acyl sources like thioesters in the presence of a suitable base to achieve high selectivity for the N1 position. nih.gov A direct approach using dimethylcarbamoyl chloride with a strong base like sodium hydride in an aprotic solvent would be a primary strategy to investigate.

Future research should focus on optimizing a scalable, one-pot procedure and expanding the methodology to a variety of analogues, which will be crucial for building structure-activity relationships (SAR) in subsequent biological studies.

Table 1: Prospective Synthetic Strategies

| Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Two-Step: Fischer Indole + N-Acylation | Reaction of phenylhydrazine with acetone followed by N1-acylation of the resulting 2-methylindole with dimethylcarbamoyl chloride. | Well-established initial step. | Harsh conditions for cyclization; potential for C3-acylation side-products. |

| Two-Step: Madelung Synthesis + N-Acylation | Base-catalyzed thermal cyclization of N-acetyl-o-toluidine followed by N1-acylation. bhu.ac.in | Can be effective for simple substrates. | Requires very high temperatures (250-300°C); limited functional group tolerance. |

| Modern Catalytic Routes | Rhodium-catalyzed synthesis of 2-methylindole followed by chemoselective N-acylation. acs.org | Milder reaction conditions; potentially higher regioselectivity. | Catalyst cost and sensitivity; optimization required for the specific substrate. |

| Direct N-Acylation with Boric Acid | A one-pot reaction of 2-methylindole with dimethylcarbamic acid catalyzed by boric acid. | Potentially simpler, one-step process from the intermediate. | Based on methods for other carboxylic acids, may require long reaction times and high temperatures. clockss.org |

Advanced Computational Design of this compound-Based Scaffolds

Computational chemistry offers a powerful toolkit for accelerating the discovery process by predicting the properties and potential biological activities of novel molecules like this compound. By constructing a high-fidelity 3D model of the molecule, researchers can perform in silico studies to guide synthetic efforts and prioritize experimental testing.

A primary application would be virtual screening through molecular docking. Given that related indole-2-carboxamide scaffolds have shown activity against a diverse range of targets—including the MmpL3 transporter in Mycobacterium tuberculosis, the CB1 cannabinoid receptor, and the TRPV1 ion channel—these proteins would serve as excellent initial targets for docking studies. nih.govnih.govmdpi.com Such studies could predict the binding affinity and orientation of this compound within the active sites of these proteins, providing a rationale for its potential efficacy.

Furthermore, pharmacophore modeling can be employed. By analyzing the structural features of known active indole derivatives, a pharmacophore model can be generated to identify the key electronic and steric features required for activity. The this compound structure can then be evaluated against this model to assess its potential as a modulator for a given target. Molecular dynamics (MD) simulations could also be used to study the stability of the predicted ligand-protein complexes over time, offering deeper insights into the binding interactions.

Table 2: Potential Computational Approaches and Objectives

| Computational Method | Objective | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to known targets of indole scaffolds (e.g., MmpL3, CB1, TRPV1). | Prioritization of biological assays; generation of binding hypotheses. |

| Pharmacophore Modeling | Compare the 3D structure to models built from known active compounds. | Assess the likelihood of activity against specific target families. |

| Quantum Mechanics (QM) Calculations | Determine electronic properties, such as electrostatic potential and frontier molecular orbitals. | Understand reactivity and potential for non-covalent interactions (e.g., π-π stacking). |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule when bound to a target protein. | Evaluate the stability of the binding pose and identify key long-term interactions. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-likeness and potential liabilities. |

Exploration of this compound as a Platform for Chemical Biology Tool Development

The unique structure of this compound makes it an attractive starting point, or platform, for the development of sophisticated chemical biology tools. Such tools are instrumental in elucidating complex biological pathways and identifying novel drug targets.

A key avenue of research would be the design and synthesis of molecular probes. This could be achieved by strategically modifying the parent compound to incorporate a reactive handle—such as an alkyne or azide (B81097) group for use in bioorthogonal "click chemistry"—or an affinity tag like biotin (B1667282). For example, functionalization of the indole benzene (B151609) ring or one of the N-methyl groups could provide a site for linker attachment without significantly perturbing the core scaffold's potential biological activity.

Once synthesized, these probes could be used in activity-based protein profiling (ABPP) or chemoproteomic experiments. In this approach, the probe is introduced to cells or cell lysates, and any proteins that it covalently binds to can be isolated using the affinity tag and identified by mass spectrometry. This provides an unbiased method for discovering the direct molecular targets of the parent compound. Alternatively, attaching a fluorophore would create an imaging agent to visualize the compound's subcellular localization, providing clues about its mechanism of action.

Table 3: Potential Chemical Biology Tools and Applications

| Tool Type | Modification | Research Application |

|---|---|---|

| Affinity Probe | Addition of a biotin tag via a flexible linker. | Target identification and validation through pulldown assays followed by mass spectrometry. |

| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine). | Visualization of subcellular localization and target engagement using fluorescence microscopy. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | Covalent cross-linking to target proteins upon UV irradiation for robust target identification. |

| Clickable Probe | Introduction of an alkyne or azide functional group. | Bioorthogonal labeling for in-cell target engagement studies and pull-down experiments. |

Interdisciplinary Research Integrating this compound with Materials Science and Supramolecular Chemistry

Beyond its potential in biology, the structural features of this compound suggest intriguing possibilities in materials science and supramolecular chemistry. The planar, aromatic indole core is capable of engaging in π-π stacking interactions, which are fundamental to the construction of self-assembling systems and organic electronic materials. acs.org

Future research could explore the ability of this molecule and its derivatives to form ordered structures such as supramolecular polymers, gels, or liquid crystals. The N-carboxamide group, while lacking a donor proton, can act as a hydrogen bond acceptor, potentially directing assembly in concert with other functionalized molecules. The trimethyl substitution pattern will influence its packing in the solid state, and understanding this through X-ray crystallography would be a critical first step.

By synthetically appending polymerizable groups or other functional moieties, this compound could serve as a monomer for novel conductive polymers or as a component in organic light-emitting diodes (OLEDs). Its inherent fluorescence, a common feature of indole derivatives, could be tuned through synthetic modification, opening up applications as sensors or fluorescent probes for specific analytes.

Table 4: Potential Applications in Materials and Supramolecular Science

| Research Area | Key Molecular Feature(s) | Potential Application |

|---|---|---|

| Supramolecular Gels | Planar indole core (π-π stacking), H-bond accepting amide. | Formation of stimuli-responsive "smart" materials. |

| Organic Electronics | Aromatic, electron-rich indole system. | Component in organic semiconductors or hole-transport layers in OLEDs. |

| Crystal Engineering | Defined 3D structure and intermolecular interaction sites. | Design of porous crystalline materials (e.g., co-crystals) for storage or separation. |

| Fluorescent Sensors | Inherent fluorescence of the indole scaffold. | Development of chemosensors where binding of an analyte modulates fluorescence. |

Identification of Unexplored Biological Targets for this compound Modulators through Mechanistic Research

The most compelling future direction for this compound is the systematic exploration of its biological activity. The rich pharmacology of the broader indole carboxamide class provides a roadmap of potential target areas, yet the unique N1-carboxamide structure may unlock entirely new biological functions.

A powerful and unbiased initial approach would be phenotypic screening. acs.orgenamine.net In this strategy, the compound is tested against a wide array of cell-based models of disease (e.g., cancer cell lines, pathogenic bacteria or fungi, virally infected cells) without a preconceived notion of its target. frontiersin.org A hit in a phenotypic screen—for instance, the selective growth inhibition of a specific cancer cell line—provides a strong rationale for further investigation. nih.gov

Based on the known activities of its structural cousins, several target classes warrant prioritized investigation. Indole-2-carboxamides are potent inhibitors of mycobacterial growth and have shown efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov Therefore, screening this compound for antimicrobial and anti-parasitic activity is a logical starting point. Similarly, the documented activity of indole derivatives against kinases, G-protein coupled receptors, and ion channels suggests these are fertile areas for exploration. nih.govnih.govmdpi.com

Any activity observed in a primary screen must be followed by rigorous mechanistic research to identify the specific molecular target. This "target deconvolution" process is a critical bottleneck but is essential for rational drug development. The chemical biology tools described previously would be invaluable for this phase of research.

Table 5: Illustrative Biological Activities of Related Scaffolds and Unexplored Targets

| Related Scaffold | Known Biological Target/Activity | Potential Unexplored Target for this compound | Reference |

|---|---|---|---|

| Indole-2-carboxamides | MmpL3 (Mycobacterial cell wall synthesis) | Other microbial essential enzymes; fungal targets. | nih.gov |

| Indole-2-carboxamides | Anti-proliferative (Paediatric brain tumors) | Kinases involved in oncogenesis (e.g., EGFR, CDK); apoptosis pathways. | nih.gov |

| Indole-2-carboxamides | Anti-parasitic (Trypanosoma cruzi) | Parasitic metabolic enzymes; protozoan-specific ion channels. | acs.org |

| Indole-2-carboxamides | TRPV1 Ion Channel Agonists | Other TRP family ion channels (e.g., TRPA1, TRPM8). | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.